Balcinrenone

Description

Role of Mineralocorticoid Receptor Activation in Organ Dysfunction

Excessive activation of the mineralocorticoid receptor (MR) has been identified as a key contributor to target organ dysfunction, vascular injury, and fibrosis. nih.govnih.gov This inappropriate activation can occur through both aldosterone-dependent and -independent mechanisms, including activation by glucocorticoids and signaling pathways like Rac1. nih.gov

Evolution of Mineralocorticoid Receptor Targeting Therapies

Given the detrimental role of inappropriate MR activation in cardiorenal diseases, targeting the MR has become a therapeutic strategy. mdpi.comannualreviews.orgahajournals.org

AZD9977 as a Selective Mineralocorticoid Receptor Modulator

AZD9977 is a novel, non-steroidal compound being investigated as a selective mineralocorticoid receptor modulator. wikipedia.orgle.ac.uk It has been developed with the aim of providing the organ protection associated with MR blockade while reducing the liability for hyperkalemia, a common limitation of traditional MR antagonists. nih.govnih.govwikipedia.orgle.ac.uk

Mechanism of Action

AZD9977 functions as a partial MR antagonist. nih.govnih.govle.ac.ukresearchgate.net Unlike steroidal MRAs such as eplerenone (B1671536), AZD9977 exhibits a unique interaction pattern with the MR. nih.govnih.govle.ac.ukresearchgate.net This distinct binding mode results in a different recruitment of co-factor peptides compared to eplerenone. nih.govle.ac.ukresearchgate.net This differential co-factor recruitment is believed to underlie its ability to separate organ protection from significant effects on electrolyte excretion. nih.govnih.gov AZD9977 and eplerenone have shown similar in vitro potencies for the human MR. nih.govnih.gov

Preclinical Research Findings

Preclinical studies have investigated the pharmacological profile of AZD9977. In vitro assays, including reporter gene assays, binding assays, and co-factor recruitment assays, along with X-ray crystallography, have been used to characterize AZD9977's potency and binding mode to the MR. nih.govnih.gov

Studies in animal models have provided evidence for AZD9977's organ-protective effects. In uni-nephrectomized db/db mice and uni-nephrectomized rats administered aldosterone (B195564) and a high-salt diet, AZD9977 dose-dependently reduced albuminuria and improved kidney histopathology. nih.govnih.govle.ac.ukresearchgate.net These protective effects on the kidney were similar to those observed with eplerenone in these models. nih.govnih.gov

A key finding from preclinical research is the differentiation between AZD9977 and eplerenone regarding their acute effects on urinary electrolyte excretion. In acute testing in rats on a low-salt diet, AZD9977 did not affect the urinary Na+/K+ ratio. nih.govnih.gov In contrast, eplerenone dose-dependently increased the Na+/K+ ratio. nih.govnih.gov This suggests a reduced liability for causing hyperkalemia with AZD9977 compared to eplerenone, despite similar organ protection in disease models. nih.govnih.govle.ac.uk

Table 2: Preclinical Comparison of AZD9977 and Eplerenone

| Feature | AZD9977 | Eplerenone |

| MR Modulation Type | Selective MR Modulator, Partial Antagonist | Antagonist |

| Human MR In Vitro Potency | Similar to Eplerenone | Similar to AZD9977 |

| Co-factor Recruitment | Distinct pattern | Different pattern |

| Albuminuria Reduction (Preclinical) | Dose-dependent, Similar to Eplerenone | Dose-dependent, Similar to AZD9977 |

| Kidney Histopathology (Preclinical) | Improved, Similar to Eplerenone | Improved, Similar to AZD9977 |

| Acute Urinary Na+/K+ Ratio | No effect | Increased dose-dependently |

| Predicted Hyperkalemia Risk | Reduced liability | Higher liability |

Clinical Research Findings

Clinical development of AZD9977 has progressed to evaluate its properties in humans. A Phase 1 study in healthy male volunteers assessed the pharmacokinetics of AZD9977 and its effects on serum electrolytes and hormonal markers. oup.com The study found rapid absorption of AZD9977, with steady-state levels generally reached within 3–4 days. oup.com Target engagement was confirmed by a dose-dependent increase in mean serum aldosterone levels. oup.com Importantly, AZD9977 had no effect on serum electrolyte levels, urinary Na+ excretion, log urinary Na+/K+ ratio, estimated GFR, or urine volumes when compared to placebo-treated subjects. oup.com These findings in humans are consistent with the preclinical observations, demonstrating MR receptor engagement without changes in serum potassium and renal electrolyte handling. oup.com

The dose of AZD9977 50mg twice daily was predicted to be equipotent to spironolactone (B1682167) 25mg daily in this study. oup.com These characteristics suggest the potential for achieving the therapeutic benefits of MR blockade with a low risk of hyperkalemia. oup.com Further clinical trials are underway to test this hypothesis, including a head-to-head trial comparing AZD9977 with spironolactone in patients with heart failure and impaired renal function. oup.com

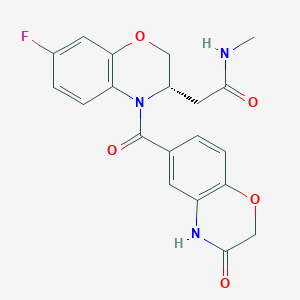

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYLPOPYYLTNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850385-64-6 | |

| Record name | AZD-9977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9977 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BALCINRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Azd9977

Mineralocorticoid Receptor Binding and Affinity

In Vitro Binding Potency of AZD9977 to Human Mineralocorticoid Receptor

In vitro studies have demonstrated the potent binding of AZD9977 to the human mineralocorticoid receptor. nih.govplos.org In competitive binding assays using tritiated aldosterone (B195564), AZD9977 effectively displaced the natural ligand. plos.org Functional reporter gene assays, which measure the receptor's activity, revealed that AZD9977 antagonizes the aldosterone-activated human MR with a half-maximal inhibitory concentration (IC50) of 0.28 µM. nih.govmedchemexpress.com Another study reported a similar IC50 value of 0.37 µM in a human full-length MR luciferase reporter gene assay. sci-hub.se It is noteworthy that while eplerenone (B1671536) acts as a full antagonist in these assays, AZD9977 exhibits partial antagonism, suppressing only about 69% of the maximal MR activity. nih.govmedchemexpress.com

The binding affinity of AZD9977 for the human MR has been quantified with a pKi of 7.5. medchemexpress.com This indicates a high affinity for the receptor. For comparison, its affinity for the glucocorticoid receptor (GR) and progesterone (B1679170) receptor (PR) is significantly lower, with pKi values of 5.4 and 4.6, respectively, highlighting its selectivity for the MR. medchemexpress.com

Comparative Binding Profiles of AZD9977 versus Reference Compounds (e.g., Eplerenone)

When compared to the established MR antagonist eplerenone, AZD9977 displays a similar in vitro potency for the human mineralocorticoid receptor. nih.govnih.govplos.org However, a key distinction lies in their efficacy; AZD9977 acts as a partial antagonist, whereas eplerenone is a full antagonist. nih.govtandfonline.com This difference in functional response is attributed to their unique binding modes and subsequent effects on receptor conformation and cofactor recruitment. oup.comnih.govnih.gov

While both compounds compete with aldosterone for binding to the MR, their interaction patterns within the ligand-binding pocket differ significantly. nih.gov This leads to a differentiated recruitment of co-factor peptides, which ultimately modulates the transcriptional activity of the receptor in a distinct manner compared to full antagonists. nih.govnih.govprimaryaldosteronism.org

Table 1: Comparative In Vitro Activities of AZD9977 and Eplerenone on Human Mineralocorticoid Receptor

| Compound | hMR IC50 (µM) | Receptor Activity | Reference |

|---|---|---|---|

| AZD9977 | 0.28 - 0.37 | Partial Antagonist | nih.govsci-hub.se |

| Eplerenone | 0.34 - 0.37 | Full Antagonist | nih.govsci-hub.se |

hMR IC50 values represent the concentration required to inhibit 50% of the aldosterone-induced receptor activity in reporter gene assays.

Allosteric Modulation and Receptor Conformation

The partial antagonist nature of AZD9977 is a direct result of its unique allosteric modulation of the mineralocorticoid receptor, leading to a distinct receptor conformation compared to that induced by full antagonists like eplerenone. nih.govtandfonline.com

Unique Interaction Pattern of AZD9977 with Mineralocorticoid Receptor Ligand Binding Domain

AZD9977 engages with the mineralocorticoid receptor's ligand-binding domain (LBD) through a distinct pattern of interactions. oup.comnih.govprimaryaldosteronism.org Unlike eplerenone, AZD9977 establishes stronger interactions with key "gatekeeper" residues Gln776 and Arg817, which are crucial for receptor activation. nih.gov It also forms a bidentate interaction with Asn770 and a direct interaction with Thr945. nih.govplos.org Furthermore, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 is positioned to interact directly with a rotamer of Ser811, a residue unique to the MR among steroid receptors, which may contribute to its selectivity. nih.govplos.org

In contrast, the eplerenone 3-keto group is more distant from the helix 3–5 interface and primarily interacts directly with Arg817. nih.govplos.org Its interaction with Asn770 is considered weak. nih.govplos.org This differential engagement with the LBD is fundamental to the modulatory effect of AZD9977. nih.gov

X-ray Crystallography Insights into AZD9977-Mineralocorticoid Receptor Complex Structure

X-ray crystallography studies of the AZD9977-MR LBD complex have provided a detailed structural basis for its unique pharmacological profile. nih.gov The crystal structure reveals that while AZD9977 occupies the same ligand-binding pocket as eplerenone, it establishes a distinct network of hydrogen bonds and hydrophobic interactions. nih.govplos.org

The structure confirms that the amide extension of AZD9977 is positioned within hydrogen bonding distance of Gln776, Arg817, and Ser810, as well as an ordered water molecule. nih.govplos.orgresearchgate.net At the other end of the pocket, the N-methyl-acetamide side chain of AZD9977 is optimally placed for a direct interaction with Thr945 and a bidentate interaction with Asn770. nih.govplos.org These structural details elucidate the molecular determinants of AZD9977's high affinity and its modulatory activity. researchgate.net

Differential Engagement with Specific Mineralocorticoid Receptor Residues (e.g., Met777, Gln776, Arg817, Ser810)

The unique interaction of AZD9977 with the MR LBD has significant consequences for the conformation of surrounding residues, notably Met777. nih.gov This residue, located between helices 3, 5, and 12 near the activation function 2 (AF2) surface, adopts a unique conformation in the AZD9977-bound structure. nih.gov The AF2 surface is critical for the interaction with co-regulators. sci-hub.secsic.es The altered conformation of Met777 induced by AZD9977 is thought to be a key factor in its differential recruitment of co-factor peptides and its partial antagonist profile. nih.govcsic.es A mutation of Met777 to Valine (M777V) rendered AZD9977 unable to block MR activation by aldosterone, highlighting the critical role of this residue in the action of AZD9977. sci-hub.se

As previously mentioned, AZD9977 also forms strong interactions with the gatekeeper residues Gln776 and Arg817. nih.gov The amide carbonyl of AZD9977 is within hydrogen bonding distance of both Gln776 and Arg817, as well as Ser810. sci-hub.se This contrasts with eplerenone, which primarily interacts with Arg817. nih.gov This differential engagement with key residues within the LBD ultimately dictates the conformational state of the receptor and its subsequent biological activity. nih.gov

Table 2: Key Amino Acid Interactions of AZD9977 with the Mineralocorticoid Receptor Ligand-Binding Domain

| AZD9977 Moiety | Interacting MR Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Amide Extension | Gln776, Arg817, Ser810 | Hydrogen Bonding | nih.govsci-hub.seplos.org |

| N-methyl-acetamide Side Chain | Asn770, Thr945 | Bidentate & Direct Interaction | nih.govplos.org |

| 3,4-dihydro-2H-1,4-benzoxazine Oxygen | Ser811 | Direct Interaction | nih.govplos.org |

This table summarizes the key interactions identified through X-ray crystallography.

Induction of Distinct Mineralocorticoid Receptor Conformations by AZD9977

The interaction of AZD9977 with the mineralocorticoid receptor (MR) induces a unique protein conformation distinct from that caused by traditional steroidal MR antagonists like eplerenone. researchgate.net This is a result of a differentiated binding pattern within the MR's ligand-binding domain (LBD). nih.gov

X-ray crystallography studies have revealed the specific molecular interactions governing this unique conformation. plos.org The N-methyl-acetamide side chain of AZD9977 is positioned to form a direct bidentate interaction with the amino acid residue Asn770 and another interaction with Thr945. plos.org Near the interface between helices 3 and 5 of the LBD, the amide extension of AZD9977 is situated to form hydrogen bonds with Gln776 and Arg817. plos.org In contrast, eplerenone's interactions in this region are different, highlighting the unique binding mode of AZD9977. plos.org

Furthermore, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 interacts directly with Ser811, a residue unique to the MR among steroid receptors, which may contribute to its selectivity profile. plos.org The functional significance of these distinct interactions is underscored by studies using an MR mutant, Met777Val. In the presence of this mutation, AZD9977 was unable to block aldosterone-mediated activation and instead acted as a nearly full agonist, while eplerenone remained a full antagonist. nih.gov This suggests that Met777 is a key residue in the intramolecular communication pathway that AZD9977 utilizes to induce its specific receptor conformation. nih.gov

Co-regulator Recruitment and Transcriptional Activity Modulation

The distinct MR conformation induced by AZD9977 directly translates to a unique profile of co-regulator peptide recruitment when compared to both the natural agonist aldosterone and the full antagonist eplerenone. nih.govnih.gov This altered interaction pattern with transcriptional co-activators is a defining characteristic of its modulatory activity. researchgate.net AZD9977 results in an intermediate degree of co-factor recruitment, with less inhibition of co-regulator recruitment than the steroidal MRA eplerenone. researchgate.netresearchgate.net

In vitro assays measuring the recruitment of the MR LBD to various co-regulator peptides demonstrate this differentiated profile. At saturated binding conditions, the recruitment pattern for AZD9977 is clearly distinct from that of both aldosterone and eplerenone across multiple co-factor peptides. plos.org

| Co-regulator Peptide | Ligand | Relative Recruitment (%) |

|---|---|---|

| NCOA2-1 | Aldosterone | ~100 |

| AZD9977 | ~50 | |

| Eplerenone | ~10 | |

| NCOA1-2 | Aldosterone | ~90 |

| AZD9977 | ~40 | |

| Eplerenone | ~5 | |

| SRC-1 | Aldosterone | ~85 |

| AZD9977 | ~35 | |

| Eplerenone | ~5 |

Note: The table above provides an illustrative representation based on graphical data from the source. Precise numerical values may vary.

In functional reporter gene assays, AZD9977 demonstrates the characteristics of a partial MR antagonist. nih.gov When tested in the presence of aldosterone, AZD9977 antagonizes the aldosterone-activated MR with an IC₅₀ of 0.28 μM. nih.govmedchemexpress.com However, unlike a full antagonist such as eplerenone, AZD9977 only suppresses approximately 69% of the total MR activity. nih.govmedchemexpress.com

This partial antagonism is further clarified by its activity in the absence of an agonist. Under these conditions, AZD9977 acts as a partial agonist, inducing 31% of the maximal MR activation, whereas eplerenone is inactive. nih.gov This dual partial agonist/antagonist behavior is a direct functional consequence of the unique receptor conformation and co-regulator recruitment profile induced by the compound. nih.govplos.org The partial agonism allows the receptor to adopt a wider range of structural states, enabling the binding of both co-activators and co-repressors depending on the cellular context. plos.org

The Activation Function 2 (AF2) domain, located in the LBD of the MR, is a crucial region for the interaction and recruitment of co-regulators. researchgate.netresearchgate.net The binding of a ligand to the MR influences the conformation of the AF2 surface, which in turn dictates the transcriptional output. AZD9977 has a notable effect on the AF2 region of the MR. researchgate.netresearchgate.net

The unique binding mode of AZD9977 modulates the AF2 surface differently than full agonists or antagonists. nih.gov This modulation is the underlying molecular mechanism for its distinct co-regulator recruitment profile and its partial agonist/antagonist activity. nih.govtandfonline.com The finding that the Met777Val mutation abolishes the antagonistic effects of AZD9977 suggests that this residue is critical for the specific intramolecular signaling pathway that AZD9977 uses to modulate the AF2 surface and, consequently, gene transcription. nih.gov This allows for a more selective modulation of gene expression compared to traditional MRAs.

Selectivity Profile of AZD9977

AZD9977 is a selective MR modulator, demonstrating significantly higher affinity for the mineralocorticoid receptor compared to other steroid hormone receptors, including the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR). nih.govtandfonline.com Its selectivity profile is a key feature of its pharmacological character.

Competition binding experiments have quantified this selectivity. The binding affinity, expressed as the negative logarithm of the inhibition constant (pKi), shows a clear preference for the MR. This selectivity for the MR over other nuclear receptors is comparable to that of eplerenone and superior to older, non-selective antagonists like spironolactone (B1682167). nih.govtandfonline.com

| Compound | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

|---|---|---|---|---|

| AZD9977 | 7.5 | 5.4 | 4.6 | <4.3 |

| Eplerenone | 7.0 | 4.9 | 4.3 | 5.3 |

In Vitro Characterization of Cross-Reactivity

The selectivity of a therapeutic compound for its intended target is a critical aspect of its pharmacological profile, as off-target interactions can lead to undesirable effects. For AZD9977, a non-steroidal mineralocorticoid receptor (MR) modulator, its cross-reactivity was rigorously evaluated in vitro through a series of binding assays against other related nuclear steroid receptors. These studies are essential to confirm that the compound preferentially binds to the MR over the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR), with which the MR shares significant structural homology in its ligand-binding domain. csic.es

Research findings from competition binding experiments, which measure the ability of a compound to displace a radiolabeled ligand from a receptor, demonstrate that AZD9977 is highly selective for the human mineralocorticoid receptor. nih.gov The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), show a substantially higher affinity for the MR compared to other steroid receptors. nih.govmedchemexpress.com For instance, the pKi of AZD9977 for MR was observed to be 7.5, while its affinity for GR and PR was significantly lower, with pKi values of 5.4 and 4.6, respectively. nih.govmedchemexpress.com Its binding to the androgen receptor was even weaker, with a pKi value of less than 4.3. nih.gov

This selectivity profile is notably different from that of the steroidal MR antagonist eplerenone, which was used as a comparator in these assays. nih.gov While both compounds are potent at the MR, AZD9977 displays a distinct selectivity margin across the panel of receptors. nih.govtandfonline.comtandfonline.com

| Compound | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

|---|---|---|---|---|

| AZD9977 | 7.5 ± 0.1 nih.gov | 5.4 ± 0.1 nih.gov | 4.6 ± 0.4 nih.gov | <4.3 nih.gov |

| Eplerenone | 7.0 ± 0.1 nih.gov | 4.9 ± 0.1 nih.gov | 4.3 ± 0.2 nih.gov | 5.3 nih.gov |

The structural basis for the high selectivity of AZD9977 for the MR may be attributed to a unique interaction within the receptor's ligand-binding pocket. nih.govplos.org X-ray crystallography studies have revealed that the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 is positioned to form a direct interaction with the Serine 811 (Ser811) residue of the MR. nih.govplos.org This specific amino acid is unique to the mineralocorticoid receptor among the steroid receptor family, and this distinct molecular interaction is thought to be a key contributor to the compound's selectivity profile. nih.govplos.org

Preclinical Efficacy Studies of Azd9977 in Disease Models

Renal Protection Studies

Studies evaluating the effects of AZD9977 on renal protection have consistently shown positive outcomes in reducing markers of kidney damage and improving kidney structure in preclinical models nih.govnih.govle.ac.uk.

Evaluation of AZD9977 in Uni-nephrectomized db/db Mice (Diabetic Nephropathy Model)

The uni-nephrectomized db/db mouse model is utilized to study the accelerated development of diabetic nephropathy nih.govgubra.dkcas.cz. In this model, AZD9977 has been assessed for its ability to mitigate key pathological features of the disease nih.govle.ac.uk.

Albuminuria, characterized by the presence of excessive albumin in the urine, is a significant marker of kidney damage in diabetic nephropathy cas.cz. Preclinical studies in uni-nephrectomized db/db mice have shown that AZD9977 treatment leads to a dose-dependent reduction in albuminuria and urine albumin excretion rate nih.govnih.govle.ac.uk. These findings indicate that AZD9977 can effectively reduce protein leakage into the urine, suggesting a protective effect on the glomerular filtration barrier nih.govnih.govle.ac.uk.

| Treatment Group | Urine Albumin Excretion Rate (Arbitrary Units) |

| Vehicle | Data not explicitly provided in snippets |

| AZD9977 (Dose 1) | Dose-dependent reduction observed nih.govnih.govle.ac.uk |

| AZD9977 (Dose 2) | Dose-dependent reduction observed nih.govnih.govle.ac.uk |

| AZD9977 (Dose 3) | Dose-dependent reduction observed nih.govnih.govle.ac.uk |

| Eplerenone (B1671536) | Similar reduction to AZD9977 nih.govnih.gov |

| Eplerenone + Enalapril | Reduction observed nih.gov |

Note: Specific numerical data for albuminuria reduction in db/db mice were not consistently available across the provided snippets, but the sources indicate a dose-dependent reduction with AZD9977, similar to eplerenone.

Diabetic nephropathy is associated with characteristic histological changes in the kidney, including renal fibrosis and glomerular nephritis nih.govoup.com. Studies in uni-nephrectomized db/db mice have demonstrated that AZD9977 treatment improves kidney histopathology nih.govnih.govle.ac.uk. This includes a reduction in markers of renal fibrosis and improvements in glomerular structure, indicating a protective effect against the structural damage associated with diabetic kidney disease nih.govnih.govle.ac.uk.

| Histopathological Feature | Vehicle | AZD9977 | Eplerenone |

| Renal Fibrosis | Elevated nih.gov | Reduced nih.gov | Reduced nih.gov |

| Glomerular Nephritis | Elevated nih.gov | Improved nih.gov | Improved nih.gov |

| Glomerular ECM Scores | Elevated nih.gov | Reduced nih.gov | Reduced nih.gov |

Note: The table summarizes the directional effects reported in the snippets. Specific scores or quantitative data were not consistently provided.

Assessment of AZD9977 in Uni-nephrectomized Rats with Aldosterone-Induced Renal Injury

The model of uni-nephrectomized rats administered aldosterone (B195564) and a high-salt diet is a relevant model for studying mineralocorticoid receptor-mediated renal injury nih.govplos.orgfigshare.com. AZD9977 has been evaluated in this model for its ability to attenuate kidney damage nih.govplos.org.

Excessive mineralocorticoid receptor activation, often driven by aldosterone, contributes to renal dysfunction and injury nih.govoup.come-century.us. In uni-nephrectomized rats on a high-salt diet with aldosterone infusion, AZD9977 treatment dose-dependently reduced the increase in urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage nih.govplos.orgresearchgate.net. This demonstrates that AZD9977 can effectively attenuate the kidney damage induced by aldosterone and high salt nih.govplos.orgresearchgate.net.

| Treatment Group | UACR (at Day 28) (Arbitrary Units) |

| Vehicle | Elevated nih.govplos.orgresearchgate.net |

| AZD9977 (Dose 1) | Dose-dependent reduction nih.govplos.org |

| AZD9977 (Dose 2) | Dose-dependent reduction nih.govplos.org |

| AZD9977 (Dose 3) | Dose-dependent reduction nih.govplos.org |

| Eplerenone (Dose 1) | Reduction observed nih.govplos.org |

| Eplerenone (Dose 2) | Reduction observed nih.govplos.org |

Note: Specific numerical UACR values were not consistently available in the snippets, but the sources confirm a dose-dependent reduction with AZD9977.

Beyond functional markers like albuminuria, histological examination provides direct evidence of structural kidney protection nih.govplos.org. In uni-nephrectomized rats with aldosterone/high-salt induced injury, AZD9977 treatment improved renal pathology scores, including those for renal fibrosis and glomerular nephritis nih.govplos.orgresearchgate.net. This histological evidence supports the organ-protective effects of AZD9977 in this model of kidney injury nih.govplos.orgresearchgate.net.

| Histopathological Score | Vehicle | AZD9977 | Eplerenone |

| Renal Fibrosis | Elevated nih.govplos.org | Reduced nih.govplos.org | Reduced nih.govplos.org |

| Glomerular Nephritis | Elevated nih.govplos.org | Reduced nih.govplos.org | Reduced nih.govplos.org |

| Average Renal Pathology | Elevated nih.govplos.org | Reduced nih.govplos.org | Reduced nih.govplos.org |

Note: The table summarizes the directional effects reported in the snippets. Specific scores or quantitative data were not consistently provided, but reductions were seen at certain doses of AZD9977 and eplerenone nih.govplos.org.

Cardiovascular Organ Protection Studies

Excessive activation of the mineralocorticoid receptor is known to contribute to target organ dysfunction, vascular injury, and fibrosis in cardiovascular and renal diseases. nih.govnih.govplos.orgrcsb.orgtandfonline.comresearchgate.netoup.com AZD9977 has been studied for its ability to mitigate these effects in preclinical cardiovascular models.

Evidence of Cardio-renal Protective Effects of AZD9977 in Rodent Models

Preclinical studies have demonstrated that AZD9977 provides cardio-renal protection in rodent models. nih.govnih.govplos.orgle.ac.ukrcsb.orgajpps.org In uni-nephrectomized db/db mice and uni-nephrectomized rats administered aldosterone and a high-salt diet, AZD9977 dose-dependently reduced albuminuria and improved kidney histopathology. nih.govnih.govplos.orgle.ac.ukrcsb.org These effects on kidney function and histology were observed to be similar to those of eplerenone in these models. nih.govnih.govplos.orgrcsb.org Specifically, in uni-nephrectomized Sprague Dawley rats treated with aldosterone via osmotic minipumps and fed a high-salt diet, both AZD9977 and eplerenone dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR) compared to vehicle-treated animals over four weeks. nih.govplos.org AZD9977 was found to be as efficacious as full MR antagonists in providing renal protection, despite exhibiting partial antagonism in in vitro assays. nih.govabmole.com Reduction in renal pathology scores, including renal fibrosis and glomerular nephritis, was also observed with AZD9977 in these rat models. nih.govplos.org Organ protective effects were also investigated in a model of diabetic nephropathy in obese db/db mice, where AZD9977 improved kidney deterioration. nih.govplos.org

Influence of AZD9977 on Cardiac Function in Preclinical Models

While the search results primarily highlight the renal protective effects and the impact on electrolyte balance, the broader context of MR activation indicates its role in cardiac dysfunction, including hypertrophy and fibrosis. oup.comfrontiersin.org Although specific detailed findings on the direct influence of AZD9977 on cardiac function parameters (e.g., ejection fraction, filling pressure) in preclinical models were not explicitly detailed in the provided snippets, the classification of AZD9977 as a compound studied for heart failure and chronic kidney disease research, and its demonstrated organ protection in models relevant to cardio-renal syndromes, suggests an intended benefit on cardiovascular outcomes. medchemexpress.comabmole.comjacc.org Preclinical data suggesting cardio-renal protection imply a positive influence on the interconnected cardiovascular and renal systems. nih.govnih.govplos.orgle.ac.ukrcsb.orgajpps.org

Differentiated Electrolyte Handling in Preclinical Models

A key characteristic differentiating AZD9977 from conventional steroidal MRAs is its reduced impact on renal electrolyte excretion, which is predicted to lower the risk of hyperkalemia. nih.govnih.govplos.orgle.ac.uknih.govrcsb.orgajpps.org This differentiated effect has been investigated in various preclinical models.

Acute Effects of AZD9977 on Urinary Sodium/Potassium Ratio in Aldosterone-Challenged Rodents

In contrast to conventional MRAs, AZD9977 did not acutely affect the urinary Na+/K+ ratio in rats with elevated endogenous aldosterone levels induced by a low-salt diet. nih.govnih.govplos.orgrcsb.orgresearchgate.netazcvrmcongressinfo.complos.org Eplerenone administration in the same model resulted in a dose-dependent increase in the urine Na+/K+ ratio, primarily due to increased sodium excretion. nih.govnih.govplos.orgrcsb.orgresearchgate.netazcvrmcongressinfo.complos.org This lack of effect on the urinary Na+/K+ ratio by AZD9977 in the presence of aldosterone is a significant finding, suggesting a separation of organ protection from acute electrolyte handling effects. nih.govnih.govplos.orgrcsb.orge-century.us

However, studies using the synthetic mineralocorticoid fludrocortisone (B194907) instead of aldosterone have shown different results. tandfonline.comresearchgate.netresearchgate.netnih.gov When tested against fludrocortisone in rats, AZD9977 dose-dependently increased the urinary Na+/K+ ratio, similar to eplerenone. tandfonline.comresearchgate.netnih.gov This suggests that the observed effect on electrolyte excretion can depend on the specific mineralocorticoid agonist present. tandfonline.comresearchgate.netnih.gov

Comparison of AZD9977 and Conventional Mineralocorticoid Receptor Antagonists on Electrolyte Excretion in Preclinical Settings

Preclinical comparisons consistently show that AZD9977 has minimal to no acute effect on urinary electrolyte excretion (specifically the Na+/K+ ratio) in models where endogenous aldosterone is elevated, unlike conventional MRAs such as eplerenone, which increase the Na+/K+ ratio. nih.govnih.govplos.orgle.ac.uknih.govrcsb.orgresearchgate.netazcvrmcongressinfo.complos.org This difference is attributed to AZD9977's unique interaction pattern with the MR and distinct recruitment of co-factor peptides, classifying it as a partial MR antagonist or selective MR modulator. nih.govnih.govplos.orgle.ac.uknih.govrcsb.orgtandfonline.complos.orgresearchgate.netresearchgate.net

The following table summarizes the acute effects on urinary Na+/K+ ratio in aldosterone-challenged rats:

| Compound | Effect on Urinary Na+/K+ Ratio (Aldosterone Challenge) |

| AZD9977 | No significant effect |

| Eplerenone | Dose-dependent increase |

Assessment of Plasma Potassium Response to AZD9977 in Potassium Challenge Models (e.g., 5/6 Nephrectomy Mice)

The lack of acute effects on urinary electrolytes in aldosterone-driven models correlates with a reduced plasma potassium elevation observed with AZD9977 in a mouse chronic kidney disease (CKD) model following a potassium challenge. le.ac.uknih.govazcvrmcongressinfo.comresearchgate.net In mice subjected to 5/6 nephrectomy, a model of CKD, plasma potassium elevation was reduced after a potassium challenge compared to treatment with eplerenone. le.ac.uknih.govazcvrmcongressinfo.comresearchgate.net This preclinical finding supports the prediction of a lower hyperkalemia risk with AZD9977 compared to conventional MRAs. le.ac.uknih.govazcvrmcongressinfo.comresearchgate.net

The following table illustrates the plasma potassium response in a mouse CKD model after potassium challenge:

| Compound | Plasma Potassium Elevation (Post-Potassium Challenge in CKD Mice) |

| AZD9977 | Reduced elevation compared to eplerenone |

| Eplerenone | Increased elevation compared to AZD9977 |

These preclinical data collectively suggest that AZD9977 offers organ protection similar to conventional MRAs but with a potentially improved electrolyte profile, particularly a reduced liability for hyperkalemia, which could address a significant limitation in the clinical use of current MR antagonists. nih.govnih.govplos.orgle.ac.uknih.govrcsb.orgajpps.org

Combinatorial Preclinical Strategies with AZD9977

Preclinical investigations into the therapeutic potential of AZD9977 have explored its efficacy not only as a monotherapy but also in combination with existing standard-of-care treatments. These combinatorial strategies aim to assess whether the unique mechanism of action of AZD9977, as a selective mineralocorticoid receptor (MR) modulator, can provide additive or synergistic benefits when used alongside other pharmacological agents, particularly those targeting the renin-angiotensin system (RAS).

Drug Discovery and Development Aspects of Azd9977

Structure-Activity Relationship (SAR) Studies for Mineralocorticoid Receptor Modulation

SAR studies for AZD9977 focused on identifying the structural features crucial for its binding to and modulation of the mineralocorticoid receptor, aiming for selectivity over other steroid hormone receptors like the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR) medchemexpress.comresearchgate.net.

Identification of Key Structural Motifs for Mineralocorticoid Receptor Binding and Selectivity

The crystal structure of the MR ligand-binding domain (LBD) in complex with AZD9977 has been studied to understand its binding mode nih.govplos.org. Key interactions contributing to AZD9977's binding and selectivity have been identified. The amide extension of AZD9977 is positioned near the interface between helices 3 and 5 of the MR LBD, forming potential hydrogen bonds with residues such as Gln776, Arg817, and Ser810, as well as an ordered water molecule nih.govplos.org. In contrast, the 3-keto group of eplerenone (B1671536) is located further from this interface and primarily interacts with Arg817 plos.org. Additionally, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 is positioned to potentially interact with Ser811, a residue unique to the MR within the steroid receptor family, which may contribute to AZD9977's selectivity profile plos.org. At the other end of the binding pocket, the N-methyl-acetamide side chain of AZD9977 is optimally placed for direct interaction with Thr945 and a bidentate interaction with Asn770 plos.org. The distinct interaction pattern with the MR, particularly affecting Met777 which influences the AF2 surface, is believed to contribute to its differentiated profile and partial antagonism compared to eplerenone csic.esnih.govmedchemexpress.com. The AF2 region is critical for co-regulator interaction, and AZD9977 shows a different recruitment pattern compared to eplerenone csic.esnih.govmedchemexpress.com.

Influence of Molecular Modifications on Mineralocorticoid Receptor Modulator Profile

While detailed information on specific molecular modifications leading to AZD9977's final structure is not extensively detailed in the search results, the studies highlight that the nonsteroidal nature and specific structural features of AZD9977 are crucial for its selective MR modulation and differentiated pharmacological profile compared to steroidal MRAs nih.govjacc.orgprimaryaldosteronism.orgtandfonline.com. The unique interaction pattern with the MR LBD and the resulting distinct co-factor recruitment profile are consequences of its molecular structure nih.govprimaryaldosteronism.orgtandfonline.com. This distinct interaction pattern, particularly involving residues like Met777 and Ser811, differentiates AZD9977 from full antagonists and contributes to its partial agonist/antagonist activity and its ability to separate organ protection from acute effects on electrolyte excretion in preclinical models csic.esnih.govplos.orgnih.govcornell.edu.

AZD9977 exhibits high selectivity for the MR over GR, PR, and AR in binding assays medchemexpress.comtandfonline.com. The observed pKi values for MR, GR, and PR were 7.5, 5.4, and 4.6, respectively medchemexpress.com. This indicates a significantly higher affinity for the MR compared to GR and PR medchemexpress.com.

Here is a table summarizing the binding affinities of AZD9977 and eplerenone to various steroid receptors:

| Receptor | AZD9977 pKi | Eplerenone pKi |

| MR | 7.5 medchemexpress.com | Similar to human MR in vitro potencies nih.govnih.gov |

| GR | 5.4 medchemexpress.com | Not specified in detail, but generally lower selectivity than non-steroidals jacc.orgtandfonline.com |

| PR | 4.6 medchemexpress.com | Not specified in detail, but generally lower selectivity than non-steroidals jacc.orgtandfonline.com |

| AR | Not specified in detail medchemexpress.com | Not specified in detail, but generally lower selectivity than non-steroidals jacc.orgtandfonline.com |

Preclinical Pharmacokinetics of AZD9977

Preclinical pharmacokinetic studies characterized the absorption, distribution, metabolism, and excretion of AZD9977 in animal models, providing insights into its in vivo behavior.

Oral Activity and Absorption Characteristics in Preclinical Species

AZD9977 has demonstrated oral activity in preclinical studies abmole.com. In rats, oral administration of AZD9977 dose-dependently reduced urinary albumin-to-creatinine ratio (UACR) in a model of aldosterone-induced renal injury, indicating absorption and efficacy via the oral route abmole.commedchemexpress.com. In human studies, AZD9977 was rapidly absorbed after oral administration, with median Tmax values typically less than 1 hour researchgate.nettno.nl. Systemic exposure (AUC and Cmax) increased in a dose-proportional manner up to 200 mg in humans researchgate.nettno.nl.

Tissue Distribution and Metabolism Pathways in Animal Models

While detailed preclinical tissue distribution data for AZD9977 in animal models were not extensively available in the provided snippets, information from human studies suggests insights into its disposition. In humans, the plasma protein binding of AZD9977 is 82% researchgate.net. Metabolism of AZD9977 primarily occurs via oxidation tno.nlresearchgate.net. In vitro studies suggest that cytochrome P450 (CYP) enzymes, particularly CYP3A4, are the main enzymes responsible for its metabolism tno.nlresearchgate.net. Four metabolites were identified in human plasma, each representing less than 6% of the total plasma radioactivity after administration of radiolabeled AZD9977 tno.nl.

Elimination Profiles in Preclinical Species

Preclinical elimination profiles were not explicitly detailed for various animal species in the search results. However, human pharmacokinetic data indicate that AZD9977 is eliminated through both renal and fecal routes. In a human mass balance study, 94.1% of the oral dose was recovered, with 45.2% in the urine and 48.9% in the feces tno.nlresearchgate.net. Renal clearance in humans was determined to be 5.4-6.5 L/h, and 24-37% of the administered dose was excreted unchanged in the urine researchgate.nettno.nlresearchgate.net. In vitro transporter data suggest that active tubular secretion, potentially mediated by P-glycoprotein 1 and/or organic anion transporter 3, may contribute to renal elimination researchgate.net. The terminal plasma half-life in humans ranged from 4 to 10 hours after multiple ascending doses researchgate.nettno.nl.

Translational Research Paradigms for AZD9977

Translational research involving AZD9977 has focused on understanding its pharmacological profile and predicting its clinical behavior, particularly concerning its effects on electrolyte balance, based on preclinical findings.

Comparative Preclinical Studies of AZD9977 with Aldosterone (B195564) vs. Fludrocortisone (B194907) as Mineralocorticoid Receptor Agonists

Preclinical studies in rodent models have investigated the effects of AZD9977 in comparison to established MR antagonists like eplerenone, using different mineralocorticoid receptor agonists, namely endogenous aldosterone and the synthetic mineralocorticoid fludrocortisone.

Studies in rats have shown that AZD9977 dose-dependently increased the urinary sodium/potassium (Na+/K+) ratio when fludrocortisone was used as the MR agonist. nih.govresearchgate.netnih.gov However, when tested against aldosterone (either elevated endogenously or administered exogenously), AZD9977 did not significantly affect the urinary Na+/K+ ratio. nih.govnih.govresearchgate.netnih.gov This contrasted with eplerenone, which dose-dependently increased the urinary Na+/K+ ratio regardless of whether aldosterone or fludrocortisone was used as the agonist. nih.govresearchgate.netnih.gov

These findings suggest that AZD9977's effect on urinary electrolyte excretion in preclinical models is dependent on the specific mineralocorticoid agonist present. The observed difference in response to aldosterone versus fludrocortisone indicates a potential differentiation in how AZD9977 interacts with the MR complex under varying agonist conditions. tandfonline.comtandfonline.com

Preclinical studies in rodent models of chronic kidney disease (CKD), including uni-nephrectomized db/db mice and uni-nephrectomized rats on a high-salt diet with aldosterone infusion, demonstrated that AZD9977 reduced albuminuria and improved renal histopathology to a similar extent as eplerenone. le.ac.uknih.govtandfonline.com Crucially, unlike eplerenone, AZD9977 had minimal to no effect on urinary electrolyte excretion in these models when aldosterone was the primary MR agonist. le.ac.uknih.govasn-online.orgtandfonline.com

Preclinical Urinary Na+/K+ Ratio Data (Illustrative based on search results):

| Compound | MR Agonist | Effect on Urinary Na+/K+ Ratio |

| AZD9977 | Aldosterone | Minimal/No effect |

| AZD9977 | Fludrocortisone | Dose-dependent increase |

| Eplerenone | Aldosterone | Dose-dependent increase |

| Eplerenone | Fludrocortisone | Dose-dependent increase |

Predictive Value of Preclinical Models for Differentiated Electrolyte Effects of AZD9977

The preclinical observation that AZD9977 had minimal effects on urinary electrolytes when aldosterone was the agonist, in contrast to eplerenone, led to the prediction of a reduced hyperkalemia risk in clinical settings. le.ac.uknih.govasn-online.org This prediction was based on the understanding that classical MR antagonists interfere with MR-regulated renal sodium and potassium excretion, leading to a risk of hyperkalemia. nih.govresearchgate.net

However, when AZD9977 was evaluated in healthy human volunteers using fludrocortisone as the MR agonist, it unexpectedly exhibited similar effects on the urinary Na+/K+ ratio as eplerenone. nih.govresearchgate.netnih.govresearchgate.net This finding in humans appeared to contradict the preclinical results obtained with aldosterone as the agonist in rodents. nih.govtandfonline.comresearchgate.net

Further investigation in rats comparing fludrocortisone and aldosterone as agonists confirmed that AZD9977 affected urinary electrolyte excretion only in the presence of fludrocortisone, while eplerenone did so with both agonists. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com This suggested that the discrepancy between the preclinical (aldosterone-driven) and clinical (fludrocortisone-driven) electrolyte effects of AZD9977 was likely due to the different mineralocorticoid agonists used in the studies. nih.govresearchgate.netnih.gov

Modeling of preclinical and clinical data has suggested that the acute effects of both eplerenone and AZD9977 on urinary electrolytes observed in the presence of fludrocortisone quantitatively translate from rats to humans. nih.gov In the preclinical study using fludrocortisone, at exposures comparable to clinical levels, AZD9977 and eplerenone similarly increased the urinary Na+/K+ ratio compared to controls. nih.gov

These translational studies highlight the importance of considering the specific context, including the prevailing mineralocorticoid agonist, when extrapolating preclinical findings on electrolyte handling to the clinical setting for MR modulators like AZD9977. Future clinical studies are deemed necessary to confirm the potentially reduced electrolyte effects of AZD9977 and its predicted lower hyperkalemia risk in patient populations where aldosterone is the primary driver of MR activation. nih.govresearchgate.netnih.gov

Potential Therapeutic Applications of Azd9977 Based on Preclinical Findings

Rationale for AZD9977 in Chronic Kidney Disease Management

The rationale for using AZD9977 in chronic kidney disease (CKD) is grounded in the well-established role of mineralocorticoid receptor activation as a significant driver of renal injury. nih.gov Pathophysiological activation of the MR promotes inflammation, fibrosis, and vascular damage within the kidneys, contributing to the progression of CKD. plos.orgnih.gov While traditional MR antagonists have shown clinical benefits by reducing proteinuria when added to standard therapies like angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARB), their use is often constrained by the risk of hyperkalemia (elevated potassium levels). nih.govastrazeneca.com This risk is particularly pronounced in patients with impaired kidney function, the very population that could benefit most from MR blockade. nih.govmedicom-publishers.com

AZD9977 is being developed to address this therapeutic gap. nih.govnih.gov Preclinical studies have shown that it can provide organ protection on par with the MR antagonist eplerenone (B1671536) while having minimal effects on the urinary sodium-to-potassium (Na+/K+) ratio, which predicts a lower risk of hyperkalemia. nih.govplos.orgnih.govnih.gov In a preclinical model using uni-nephrectomized rats treated with aldosterone (B195564) and a high-salt diet to induce kidney damage, AZD9977 demonstrated a dose-dependent reduction in the urinary albumin-to-creatinine ratio (UACR) and improved kidney histopathology, comparable to eplerenone. nih.gov These findings suggest that AZD9977 could offer the renal-protective benefits of MR antagonism with a more favorable safety profile, potentially allowing for broader use in the management of CKD. nih.gov

| Treatment Group | Dose (mg/kg/day) | Reduction in Average Renal Pathology Score |

|---|---|---|

| AZD9977 | 30 | Yes |

| AZD9977 | 100 | Yes |

| Eplerenone | 10 | Yes |

| Eplerenone | 30 | Yes |

Mechanistic Basis for AZD9977 in Heart Failure Treatment

Excessive MR activation is a key contributor to the pathophysiology of heart failure, promoting adverse cardiac remodeling, inflammation, and fibrosis. plos.orgresearchgate.netnih.gov Mineralocorticoid receptor antagonists are a cornerstone of therapy for heart failure with reduced ejection fraction, but their utility is hampered by the risk of hyperkalemia. plos.orgnih.govle.ac.uk The mechanistic basis for AZD9977's potential in heart failure lies in its ability to selectively modulate MR activity in non-epithelial tissues like the heart, while sparing the MR's function in electrolyte regulation within the kidney's epithelial cells. nih.gov

Preclinical data supports this concept of cardio-renal protection. plos.orgnih.gov The unique binding of AZD9977 to the MR induces a specific protein conformation that alters the receptor's interaction with transcriptional co-activators. nih.gov This is believed to block the detrimental downstream effects of aldosterone and cortisol in the heart muscle without significantly impacting renal electrolyte handling. nih.gov This selective modulation is predicted to deliver the therapeutic benefits of MR blockade, such as reducing cardiac fibrosis and dysfunction, with a diminished risk of causing hyperkalemia. nih.govnih.gov A Phase Ib study in patients with heart failure and renal impairment showed that AZD9977 was well-tolerated and demonstrated evidence of target engagement, supporting its further evaluation for this condition. researchgate.netnih.gov

Prospects for AZD9977 in Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes and the leading cause of end-stage renal disease. nih.gov The condition is characterized by persistent albuminuria and a progressive decline in kidney function. nih.gov The prospects for AZD9977 in this area are supported by direct preclinical evidence from a model of diabetic kidney disease. nih.gov

In a study using uni-nephrectomized, obese db/db mice, a model that develops robust diabetic nephropathy, AZD9977 was shown to be as effective as eplerenone in reducing albuminuria and improving kidney histopathology. plos.orgnih.govnih.gov After a four-week treatment period, animals receiving AZD9977 showed a significant reduction in total urine albumin excretion and lower glomerular extracellular matrix scores, indicating less kidney damage. nih.gov Furthermore, when AZD9977 was co-administered with the ACE inhibitor enalapril, there was an apparent additive effect in reducing albuminuria, though this did not reach statistical significance in the study. plos.org These findings highlight the potential for AZD9977 to be a valuable therapeutic option for patients with diabetic nephropathy, a condition where new treatment strategies are critically needed. plos.orgnih.gov

| Treatment Group (100 mg/kg/day) | Effect on Urine Albumin Excretion | Effect on Glomerular ECM Score |

|---|---|---|

| AZD9977 | Reduced | Improved |

| Eplerenone | Reduced | Improved |

| AZD9977 + Enalapril | Apparent Additive Reduction | Not Reported |

Addressing Unmet Needs in Mineralocorticoid Receptor Modulation

A significant unmet need in the treatment of cardiorenal diseases is the development of an MR-targeting agent that provides organ protection without inducing hyperkalemia. nih.govresearchgate.net Current MR antagonists like spironolactone (B1682167) and eplerenone are effective but carry a class-inherent risk of elevating serum potassium. plos.orgnih.gov This risk often leads to underdosing or complete avoidance of these life-saving therapies, particularly in high-risk patients with co-existing CKD and heart failure. nih.govmedicom-publishers.comhcplive.com

AZD9977 is a first-in-class MR modulator specifically designed to address this challenge. plos.orgnih.gov Its potential to dissociate the beneficial, anti-inflammatory, and anti-fibrotic effects of MR modulation in the heart and kidneys from the effects on potassium excretion in the distal nephron represents a significant potential advance. nih.govnih.gov Preclinical and early clinical studies suggest that AZD9977 has a reduced liability to cause hyperkalemia compared to traditional MRAs. nih.govnih.govnih.gov By offering a potentially safer mechanism for MR modulation, AZD9977 could enable more patients with heart failure and CKD to receive optimal treatment, thereby addressing a critical unmet need and potentially improving outcomes in this vulnerable population. nih.govnih.gov

Conclusion and Future Directions in Azd9977 Research

Summary of AZD9977's Differentiated Mechanism of Action

AZD9977 distinguishes itself from traditional MR antagonists (MRAs) like eplerenone (B1671536) and spironolactone (B1682167) through its unique interaction with the mineralocorticoid receptor. Preclinical studies have revealed that AZD9977 acts as a partial MR antagonist. nih.govamanote.com This is a result of its distinct binding pattern to the MR's ligand-binding domain, which in turn leads to a differential recruitment of cofactor peptides compared to conventional MRAs. nih.govamanote.com

This nuanced mechanism of action is pivotal to its observed effects. While traditional MRAs fully block the receptor, leading to both therapeutic benefits and potential side effects like hyperkalemia due to their impact on electrolyte excretion, AZD9977's partial antagonism allows for a more selective modulation of MR activity. amanote.comresearchgate.net

A key finding from preclinical research is the ability of AZD9977 to provide organ protection, particularly in the kidneys, without causing a significant acute increase in the urinary sodium-to-potassium ratio (Na+/K+). nih.govamanote.comresearchgate.net In animal models of chronic kidney disease, AZD9977 has been shown to dose-dependently reduce albuminuria and improve kidney histopathology to a similar extent as eplerenone. nih.govamanote.comresearchgate.net However, unlike eplerenone, it does not acutely alter urinary electrolyte excretion, a characteristic that predicts a reduced risk of hyperkalemia. nih.govamanote.comresearchgate.net

Interestingly, the effects of AZD9977 on urinary electrolytes appear to be dependent on the specific mineralocorticoid agonist present. In rat models, AZD9977 did not affect the urinary Na+/K+ ratio when tested against the natural hormone aldosterone (B195564). nih.gov However, when tested against the synthetic mineralocorticoid fludrocortisone (B194907), it did increase the urinary Na+/K+ ratio. nih.gov This suggests a highly specific interaction with the MR that is influenced by the activating ligand.

Implications of Preclinical Profile for Advancing Mineralocorticoid Receptor Science

The preclinical findings for AZD9977 have profound implications for the broader understanding of mineralocorticoid receptor science. The compound's ability to selectively modulate MR activity in different tissues highlights the potential for developing tissue-specific MR modulators. This concept of separating beneficial effects in non-epithelial tissues (like the heart and kidneys) from effects in epithelial tissues (responsible for electrolyte balance) has long been a goal in the field. researchgate.net

AZD9977's unique profile provides a valuable pharmacological tool to dissect the downstream signaling pathways of MR activation. By comparing the effects of a partial modulator like AZD9977 with full antagonists, researchers can gain deeper insights into the specific cofactors and gene expression patterns responsible for different physiological and pathophysiological outcomes of MR activation.

Furthermore, the contrasting effects observed with aldosterone versus fludrocortisone challenge the long-held assumption that all MR agonists produce identical downstream effects. nih.gov This opens up new avenues of research into ligand-specific receptor conformations and their subsequent influence on cellular responses. This could lead to a more refined understanding of how the MR is activated in various disease states.

Unanswered Questions and Future Research Avenues for AZD9977

Despite the promising preclinical data, several questions remain, paving the way for future research that will be crucial for the clinical development of AZD9977 and the broader field of MR modulation.

Further Elucidation of Tissue-Specific Mineralocorticoid Receptor Modulation by AZD9977

While preclinical data strongly suggest a tissue-specific modulation, the precise molecular mechanisms underlying this selectivity require further investigation. Future studies should aim to:

Map Cofactor Interactions: A comprehensive analysis of the cofactor recruitment profiles of AZD9977 in different cell types (e.g., cardiomyocytes, renal cells, and epithelial cells) would provide a clearer picture of its tissue-specific activity.

Transcriptomic and Proteomic Analyses: In-depth studies of the gene expression and protein profiles in various tissues following AZD9977 treatment will help to identify the specific pathways that are differentially modulated compared to traditional MRAs.

Exploration of Novel Disease Pathways Influenced by AZD9977

Current research has primarily focused on the role of AZD9977 in heart failure and chronic kidney disease. nih.gov However, given the widespread expression of the MR, future preclinical research could explore the potential of AZD9977 in other disease areas where MR activation is implicated, such as:

Inflammatory and Fibrotic Conditions: Investigating the effects of AZD9977 on inflammatory and fibrotic processes in organs beyond the heart and kidneys could uncover new therapeutic applications.

Metabolic Disorders: The role of the MR in metabolic regulation is an emerging area of research. Preclinical models of metabolic syndrome or non-alcoholic steatohepatitis (NASH) could be used to assess the potential of AZD9977 in these conditions.

Development of Predictive Biomarkers for AZD9977 Response in Preclinical Studies

To facilitate the translation of preclinical findings to the clinic, the identification of predictive biomarkers for AZD9977's efficacy and target engagement is essential. Future preclinical research should focus on:

Identifying Biomarkers of Organ Protection: Correlating changes in specific circulating or tissue-based biomarkers with the observed organ-protective effects of AZD9977 in animal models could help in selecting appropriate biomarkers for clinical trials.

Biomarkers of MR Modulation: Investigating whether specific patterns of cofactor or gene expression changes can serve as reliable preclinical biomarkers of AZD9977's unique modulatory activity would be highly valuable.

The journey of AZD9977 from preclinical discovery to potential clinical application is emblematic of the advancements in our understanding of the mineralocorticoid receptor. Its differentiated mechanism of action not only offers the promise of a safer therapeutic option for cardiorenal diseases but also provides a powerful lens through which to explore the intricate science of MR signaling. The unanswered questions and future research avenues outlined above will be critical in fully realizing the potential of this novel MR modulator.

Q & A

Q. What is the molecular mechanism of AZD9977 as a mineralocorticoid receptor (MR) modulator?

AZD9977 binds to MR as a partial antagonist, inducing a unique receptor conformation distinct from full antagonists like eplerenone. This is characterized by altered hydrogen bonding patterns in the ligand-binding pocket (e.g., interactions with Gln776, Arg817, and Asn770) and intermediate co-activator peptide recruitment. Unlike eplerenone, AZD9977’s partial antagonism allows tissue-specific modulation, preserving organ protection while minimizing electrolyte disturbances .

Q. How does AZD9977 differ pharmacologically from traditional MR antagonists like eplerenone?

While both compounds inhibit MR, AZD9977 acts as a partial antagonist with unique co-regulator recruitment profiles. In vitro, AZD9977 inhibits only ~69% of MR activity compared to eplerenone’s full antagonism. Preclinically, AZD9977 reduces urinary albumin-to-creatinine ratio (UACR) similarly to eplerenone but lacks acute effects on urinary Na+/K+ ratios, suggesting a differentiated mechanism .

Q. What experimental models are used to validate AZD9977’s renal protective effects?

Uni-nephrectomized male Sprague Dawley rats and db/db mice with aldosterone/high-salt diets are key models. AZD9977 dose-dependently reduces UACR and improves renal histopathology, mirroring eplerenone’s efficacy. Pharmacokinetic-pharmacodynamic (PK/PD) analysis aligns exposure levels with MR in vitro IC50 values to confirm target engagement .

Q. What in vitro assays are critical for assessing AZD9977’s MR selectivity?

Competitive binding assays (measuring pKi values), reporter gene assays (e.g., U2-OS cells), and surface plasmon resonance (SPR) for co-regulator peptide recruitment. AZD9977 shows nanomolar potency (pIC50 ~7.5) and selectivity over glucocorticoid, progesterone, and androgen receptors .

Advanced Research Questions

Q. How do structural differences in AZD9977’s MR binding influence tissue-specific effects?

X-ray crystallography reveals AZD9977’s unique interaction with Met777, a residue critical for MR activation. Mutation of Met777 to Val abolishes AZD9977’s partial antagonism, converting it to a weak agonist. This residue mediates ligand-specific communication with the AF2 surface, explaining tissue-selective modulation .

Q. How can contradictory data on AZD9977’s renal protection vs. electrolyte effects be reconciled?

Despite similar renal protection to eplerenone, AZD9977 does not increase urinary Na+/K+ ratios. This is attributed to its partial antagonism, which preserves epithelial sodium channel (ENaC) regulation in the kidneys. Co-administration studies show AZD9977 attenuates eplerenone-induced natriuresis, suggesting competitive receptor interactions .

Q. What methodologies are used to analyze AZD9977’s co-regulator recruitment profiles?

SPR assays under saturating ligand conditions measure MR LBD binding to co-activator peptides (e.g., SRC-1, TIF2). AZD9977 recruits co-activators at levels intermediate between aldosterone (agonist) and eplerenone (antagonist), correlating with its partial efficacy in reporter gene assays .

Q. How is species selectivity addressed in AZD9977’s preclinical development?

Reporter gene assays across human, mouse, and rat MR reveal species-specific potency differences. For example, eplerenone is twice as potent as AZD9977 on rat MR. PK/PD modeling adjusts dosing to match target engagement across species, ensuring translational relevance .

Q. What statistical approaches are recommended for analyzing preclinical data on AZD9977?

ANOVA with Dunnett’s post hoc testing is used for group comparisons (e.g., UACR reduction). Data are presented as mean ± SEM, and affinity values are converted to pIC50/pKi for standardized analysis. PK/PD modeling employs non-linear regression to relate exposure to efficacy .

Q. How does AZD9977’s partial agonism inform clinical trial design for hyperkalemia risk?

Preclinical models show AZD9977 does not alter serum potassium or urinary Na+/K+ ratios, unlike eplerenone. Phase I trials confirm this in humans, with no electrolyte changes despite dose-dependent aldosterone elevation. This supports stratified dosing in CKD/heart failure patients prone to hyperkalemia .

Key Methodological Considerations

- Structural Biology : Use X-ray crystallography (e.g., MR LBD mutants like Cys808Ser) to resolve ligand-receptor interactions .

- Functional Assays : Combine SPR, reporter gene assays, and co-crystallization to map co-regulator recruitment .

- PK/PD Modeling : Normalize in vivo exposures to in vitro IC50 values for cross-species comparisons .

- Mutation Studies : Test key residues (e.g., Met777Val) to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.